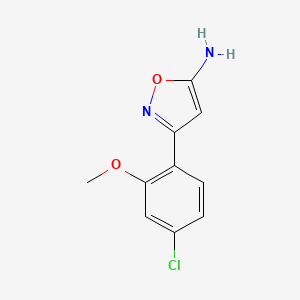
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the isoxazole ring. Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)isoxazol-5-amine: Similar in structure but lacks the chloro group.
3-(4-Bromophenyl)isoxazol-5-amine: Contains a bromine atom instead of a chlorine atom.
3-(4-Trifluoromethylphenyl)isoxazol-5-amine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
生物活性
3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article details the biological activity of this compound, summarizing relevant studies, findings, and data.
This compound features a chloro and methoxy substitution on the phenyl ring, which may influence its biological properties. The isoxazole moiety is known for contributing to various pharmacological effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of isoxazole derivatives, including this compound. The following table summarizes findings from various research articles regarding its cytotoxic effects against different cancer cell lines:
The compound demonstrated significant cytotoxicity in various assays, indicating its potential as an anticancer agent. For instance, in studies involving human breast cancer (MCF7) and cervical cancer (HeLa) cell lines, it exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. In particular, it has been noted to cause cell cycle arrest at the G1 phase in certain cancer cell lines, leading to reduced proliferation rates.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. A study reported that isoxazole derivatives exhibit varying degrees of antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances antibacterial efficacy.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on a series of isoxazole derivatives revealed that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth in xenograft models.
- Cytotoxicity Assays : In vitro assays indicated that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased annexin V positivity and caspase activation.
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the isoxazole core and substituents on the phenyl ring can significantly impact biological activity. The introduction of halogen atoms has been associated with enhanced potency against cancer cell lines.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
3-(4-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-9-4-6(11)2-3-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChIキー |
NVKHANDASMAQJV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















